

# Application Notes and Protocols for Met-Enkephalin-Arg-Phe in Analgesia Studies

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## Compound of Interest

Compound Name: Met-Enkephalin-Arg-Phe

Cat. No.: B1345610

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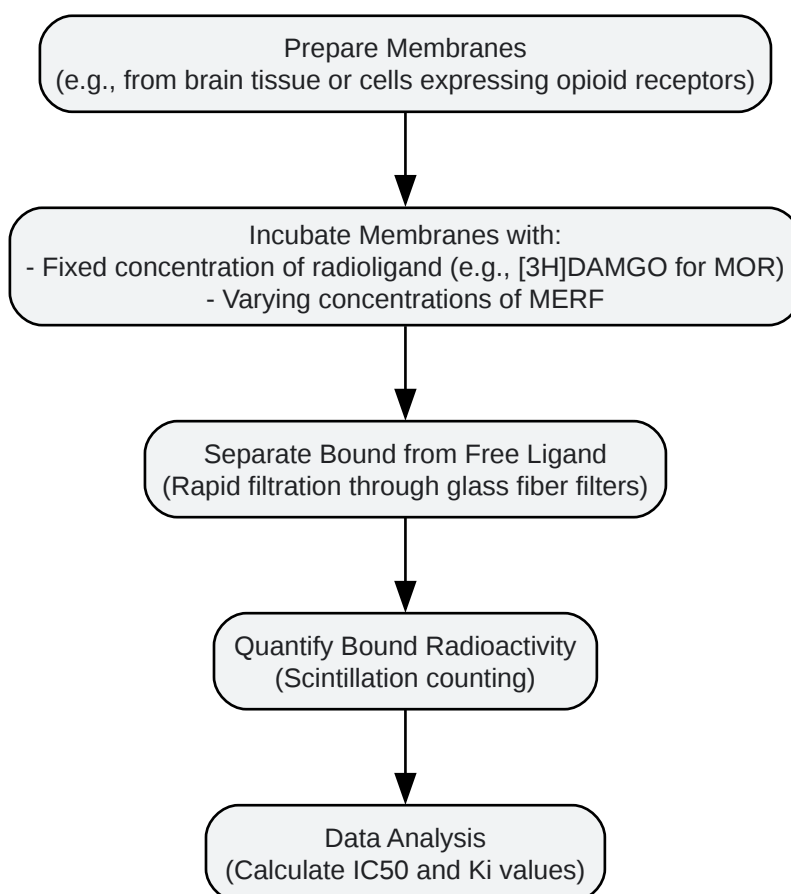
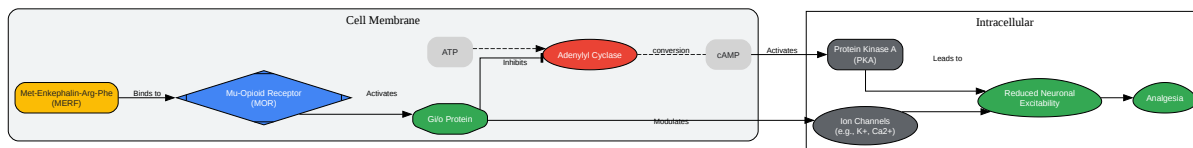
For Researchers, Scientists, and Drug Development Professionals

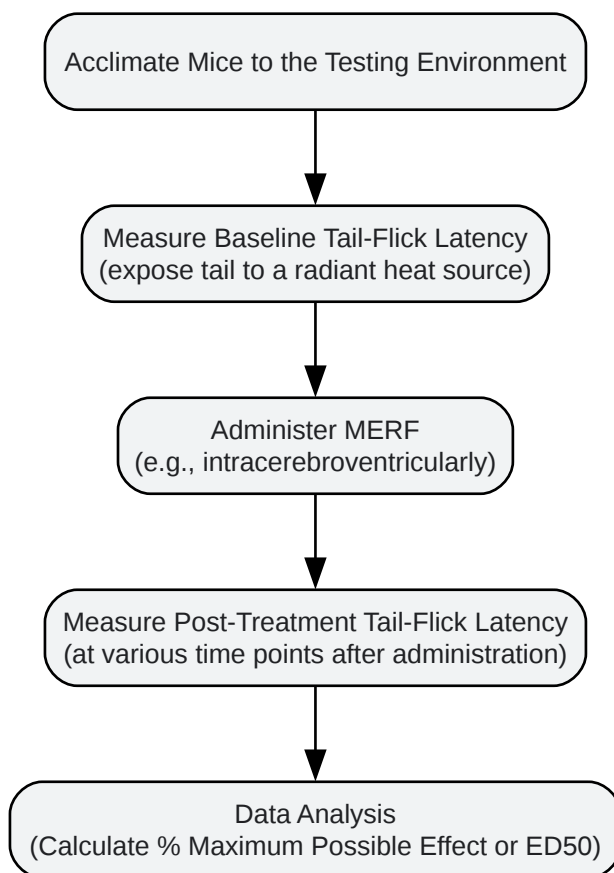
## Introduction

**Met-Enkephalin-Arg-Phe** (MERF) is a naturally occurring heptapeptide endogenous opioid. As an elongated form of Met-enkephalin, MERF has garnered significant interest in the field of pain research due to its potent analgesic properties. These application notes provide a comprehensive overview of MERF for analgesia studies, including its mechanism of action, receptor binding profile, and detailed protocols for in vitro and in vivo characterization.

## Mechanism of Action and Signaling Pathway

MERF exerts its analgesic effects primarily through the activation of opioid receptors, with a notable high affinity for the mu-opioid receptor (MOR).<sup>[1]</sup> Like other opioid peptides, MERF binding to MORs, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the G $\alpha$ i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G $\beta$ y subunit can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.





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## References

- 1. Receptor selectivity of Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide, in cerebral cortex of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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